molecular formula C10H17ClN2 B14175638 1-Butyl-1,5,6,7-tetrahydropyrrolo[1,2-a]imidazol-4-ium chloride CAS No. 879395-34-3

1-Butyl-1,5,6,7-tetrahydropyrrolo[1,2-a]imidazol-4-ium chloride

Cat. No.: B14175638
CAS No.: 879395-34-3
M. Wt: 200.71 g/mol
InChI Key: OHYULTMKXFWJTC-UHFFFAOYSA-M
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Description

1-Butyl-1,5,6,7-tetrahydropyrrolo[1,2-a]imidazol-4-ium chloride is a heterocyclic compound that belongs to the class of imidazole derivatives This compound is characterized by a fused ring system that includes both pyrrole and imidazole rings

Chemical Reactions Analysis

1-Butyl-1,5,6,7-tetrahydropyrrolo[1,2-a]imidazol-4-ium chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield fully hydrogenated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the imidazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides.

Scientific Research Applications

1-Butyl-1,5,6,7-tetrahydropyrrolo[1,2-a]imidazol-4-ium chloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Butyl-1,5,6,7-tetrahydropyrrolo[1,2-a]imidazol-4-ium chloride involves its interaction with specific molecular targets and pathways. For instance, it acts as a partial agonist for α1A-adrenergic receptors, exhibiting good selectivity for α1B, α1D, and α2A receptor subtypes . This interaction modulates various physiological responses, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

1-Butyl-1,5,6,7-tetrahydropyrrolo[1,2-a]imidazol-4-ium chloride can be compared with other similar compounds such as:

Properties

CAS No.

879395-34-3

Molecular Formula

C10H17ClN2

Molecular Weight

200.71 g/mol

IUPAC Name

1-butyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-4-ium;chloride

InChI

InChI=1S/C10H17N2.ClH/c1-2-3-6-11-8-9-12-7-4-5-10(11)12;/h8-9H,2-7H2,1H3;1H/q+1;/p-1

InChI Key

OHYULTMKXFWJTC-UHFFFAOYSA-M

Canonical SMILES

CCCCN1C=C[N+]2=C1CCC2.[Cl-]

Origin of Product

United States

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